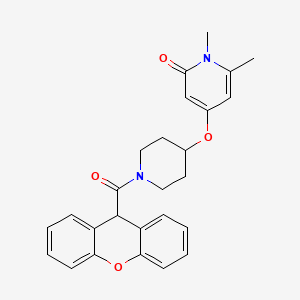

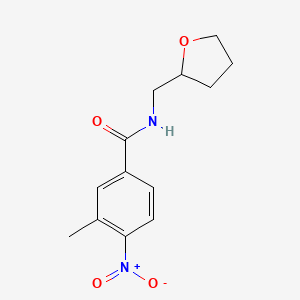

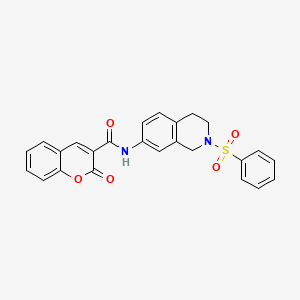

![molecular formula C11H11ClO5S2 B2929321 4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride CAS No. 1797224-70-4](/img/structure/B2929321.png)

4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride (DTSBC) is an organosulfur compound that is used in organic synthesis for various applications. It is a versatile reagent that can be used to synthesize a variety of compounds. It has been used in the synthesis of drugs, polymers, and other materials. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DTSBC.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

The compound's role as a sulfonating agent and in the facilitation of amine synthesis is highlighted by its use in creating sulfonated amine derivatives with significant yield. For instance, Sakamoto et al. (2006) employed a similar sulfonating agent, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, for the sulfonation of primary and secondary amines, showcasing the compound's stability under various conditions and its utility in creating activated amines through sulfonation processes Sakamoto et al., 2006.

Environmental Friendly Synthesis Approaches

The environmentally benign synthesis of sulfonyl chlorides and bromides from thiols, as discussed by Jereb and Hribernik (2017), underscores the compound's relevance in green chemistry. Their work demonstrates an efficient, metal-free synthesis method, emphasizing the compound's role in reducing solvent use and simplifying purification processes Jereb & Hribernik, 2017.

Analytical Applications

In analytical chemistry, the compound finds use in the derivatization and analysis of thiols and disulfides, as shown by Toyo’oka et al. (1988). This application is critical for the determination of thiols and disulfides in biological samples, offering a method for the simultaneous quantification of these species Toyo’oka et al., 1988.

Molecular Interaction Studies

The interaction of 4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride with other molecular entities is crucial for the development of new compounds and materials. For example, the study on the tuning of aggregation-enhanced emission from 1,8-naphthalimide derivatives by Srivastava et al. (2016) showcases the compound's potential in the synthesis of materials with novel photophysical properties Srivastava et al., 2016.

Propriétés

IUPAC Name |

4-(1,1-dioxothiolan-3-yl)sulfonylbenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO5S2/c12-11(13)8-1-3-9(4-2-8)19(16,17)10-5-6-18(14,15)7-10/h1-4,10H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPWKNMNTWRZCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

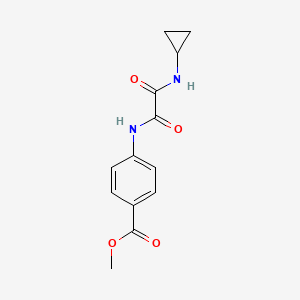

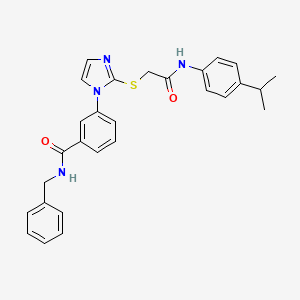

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2929239.png)

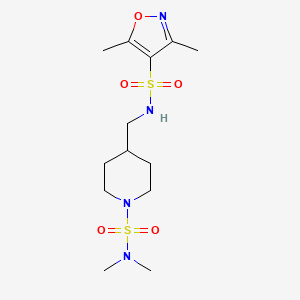

![Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate](/img/structure/B2929241.png)

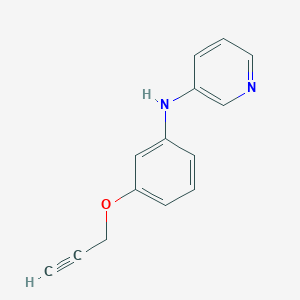

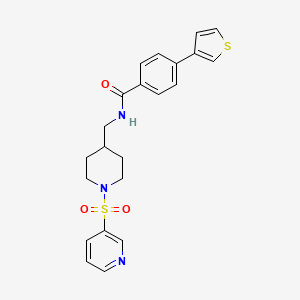

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2929245.png)

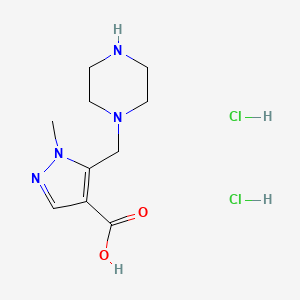

![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)